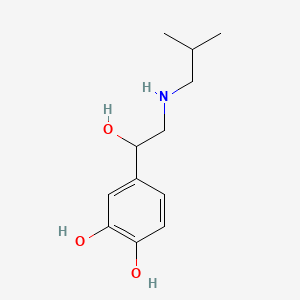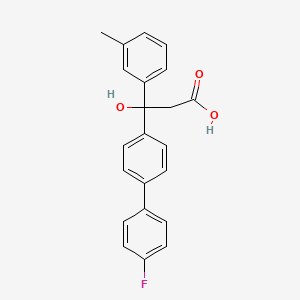
4-Biphenylhydracrylic acid, 4'-fluoro-beta-(m-tolyl)-, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of biphenyl, fluoro, and m-tolyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- involves multiple steps, typically starting with the preparation of the biphenyl and m-tolyl intermediates. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Chemischer Reaktionen
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents to introduce new functional groups
Wissenschaftliche Forschungsanwendungen
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- involves its interaction with specific molecular targets and pathways. The biphenyl and fluoro groups contribute to its binding affinity and specificity, allowing it to modulate biological processes effectively. The exact pathways and targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- can be compared with other similar compounds such as:
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (-)-: This enantiomer has different stereochemistry, which can lead to variations in its chemical and biological properties.
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(p-tolyl)-, (+)-: The position of the tolyl group can affect the compound’s reactivity and applications.
4-Biphenylhydracrylic acid, 4’-chloro-beta-(m-tolyl)-, (+)-:
Eigenschaften
CAS-Nummer |
95711-57-2 |
|---|---|
Molekularformel |
C22H19FO3 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
3-[4-(4-fluorophenyl)phenyl]-3-hydroxy-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C22H19FO3/c1-15-3-2-4-19(13-15)22(26,14-21(24)25)18-9-5-16(6-10-18)17-7-11-20(23)12-8-17/h2-13,26H,14H2,1H3,(H,24,25) |
InChI-Schlüssel |
KZZRQQCMOUJDKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)(C2=CC=C(C=C2)C3=CC=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



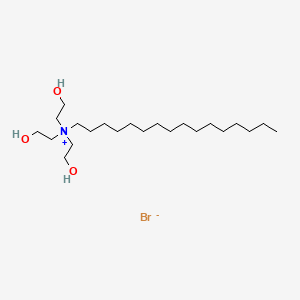
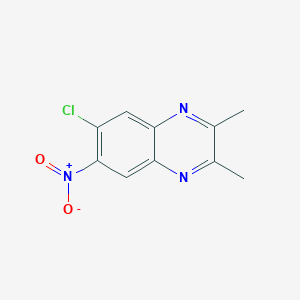
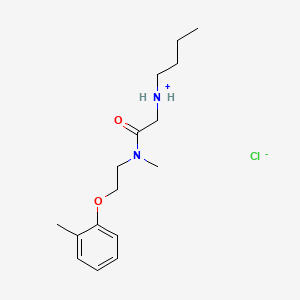

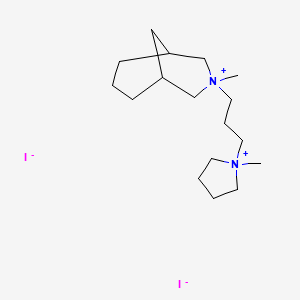
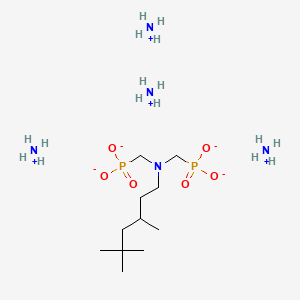
![methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B13779137.png)



